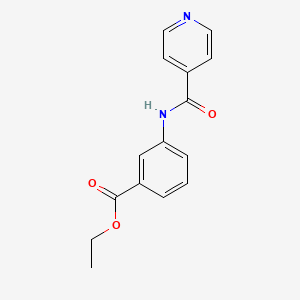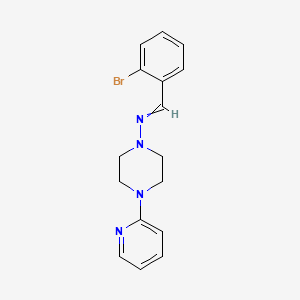
N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a useful research compound. Its molecular formula is C16H17BrN4 and its molecular weight is 345.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.06366 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Condensation Reactions and Derivative Formation
In the realm of organic chemistry, compounds similar to N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been involved in condensation reactions. For example, derivatives of piperazine have been synthesized through condensation reactions, leading to the formation of various piperazine-based compounds. These processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and drug development (Barak, 1968).
Synthesis of Bifunctional Macrocycles
Another application involves the synthesis of bifunctional macrocycles, which are critical for chelating metal ions. This is important for creating diagnostic and therapeutic agents, particularly in the field of radiopharmacy and nuclear medicine. The synthesis process involves cyclization reactions and showcases the versatility of piperazine derivatives in forming complex molecular structures (McMurry et al., 1992).
Development of Drug Resistance Modulators
Research has also focused on the synthesis of compounds that can modulate multidrug resistance, a significant hurdle in cancer treatment. Studies on the displacement chemistry of certain brominated derivatives have provided insights into synthesizing key precursors for drug resistance modulators, highlighting the importance of such compounds in overcoming drug resistance mechanisms (Barnett et al., 2004).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The creation of new derivatives through condensation reactions and their subsequent screening for antimicrobial properties is crucial for developing new antimicrobial agents (Patel & Agravat, 2007).
Polymer-Supported Bromine Complexes
The synthesis and application of polymer-supported bromine complexes involving piperazine units demonstrate the utility of these compounds in organic synthesis. These complexes are used in electrophilic addition, aromatic substitution, and radical substitution reactions, showcasing the broad applicability of piperazine derivatives in synthetic chemistry (Zupan & Šegatin, 1994).
特性
IUPAC Name |
1-(2-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMBEJYEILTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(NE)-N-[[3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5543929.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)
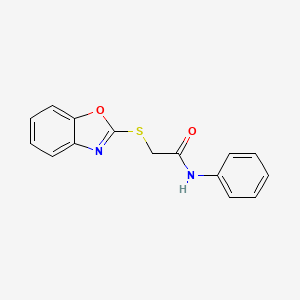
![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone](/img/structure/B5543987.png)
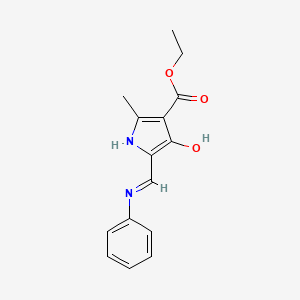
![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)
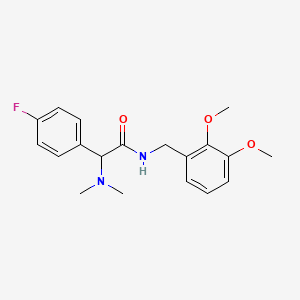
![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)
